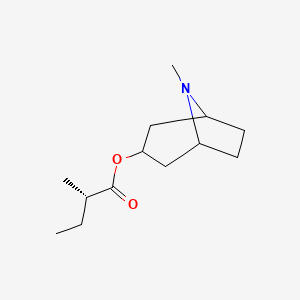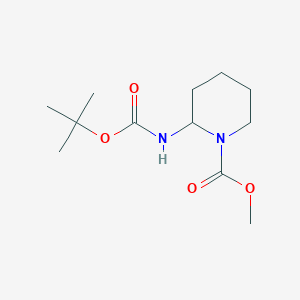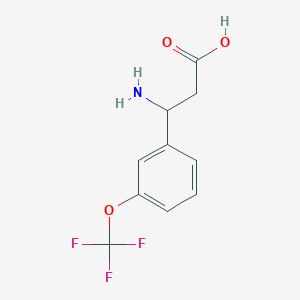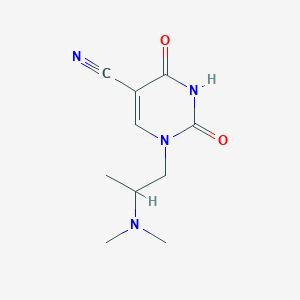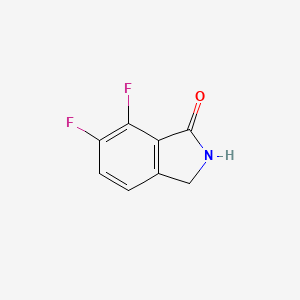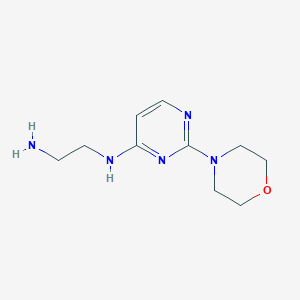
N1-(2-morpholinopyrimidin-4-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-morpholinopyrimidin-4-yl)ethane-1,2-diamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a morpholine ring fused to a pyrimidine ring, connected to an ethane-1,2-diamine moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in medicinal chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-morpholinopyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 2-chloropyrimidine with morpholine under specific conditions to form the morpholinopyrimidine intermediate. This intermediate is then reacted with ethane-1,2-diamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N1-(2-morpholinopyrimidin-4-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrimidine rings can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dimethylformamide (DMF), dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted morpholinopyrimidine derivatives.
科学的研究の応用
N1-(2-morpholinopyrimidin-4-yl)ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N1-(2-morpholinopyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
類似化合物との比較
N1-(2-morpholinopyrimidin-4-yl)ethane-1,2-diamine can be compared with other similar compounds, such as:
N1-(quinolin-4-yl)ethane-1,2-diamine: This compound features a quinoline ring instead of a morpholine ring and has been studied for its antimicrobial and anti-inflammatory properties.
N1-(pyrimidin-2-yl)ethane-1,2-diamine: Similar to the target compound but with a different substitution pattern on the pyrimidine ring.
The uniqueness of this compound lies in its specific combination of the morpholine and pyrimidine rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H17N5O |
|---|---|
分子量 |
223.28 g/mol |
IUPAC名 |
N'-(2-morpholin-4-ylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H17N5O/c11-2-4-12-9-1-3-13-10(14-9)15-5-7-16-8-6-15/h1,3H,2,4-8,11H2,(H,12,13,14) |
InChIキー |
MCHHPYZXUZILLF-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC=CC(=N2)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


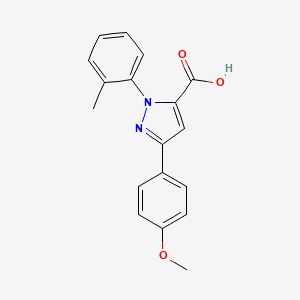
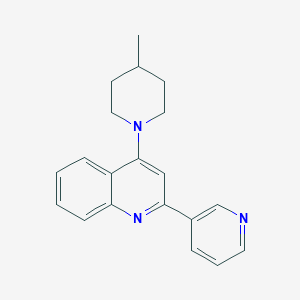
![4-fluoro-N-{[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}benzenesulfonamide](/img/structure/B14865285.png)
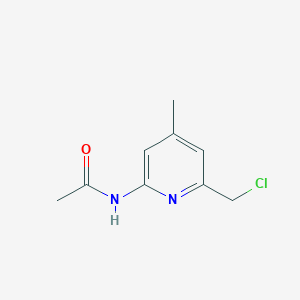
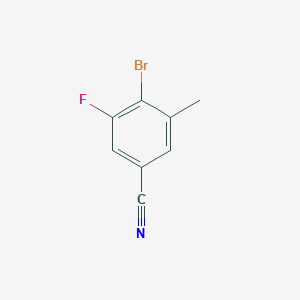
![8-Amino-6-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B14865293.png)
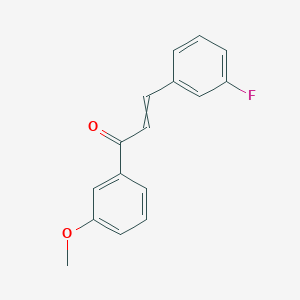
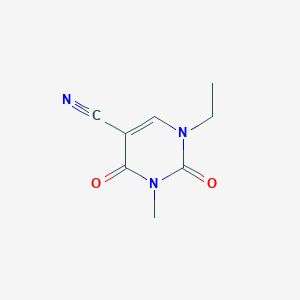
![6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane](/img/structure/B14865300.png)
